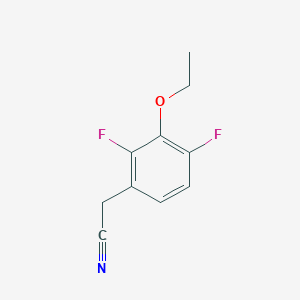

2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile

Descripción

2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile (CAS 1017778-26-5) is a fluorinated aromatic nitrile characterized by an ethoxy group at the 3-position and fluorine atoms at the 2- and 4-positions of the phenyl ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic profile. The ethoxy group acts as an electron-donating substituent, while the fluorine atoms introduce electron-withdrawing effects, creating a balanced electronic environment that enhances reactivity in nucleophilic substitution and coupling reactions . It is commercially available from seven suppliers, reflecting its industrial relevance .

Propiedades

IUPAC Name |

2-(3-ethoxy-2,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-2-14-10-8(11)4-3-7(5-6-13)9(10)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBHLHHSVMFRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile typically involves the reaction of 3-ethoxy-2,4-difluorobenzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Aplicaciones Científicas De Investigación

2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations: Halogens and Alkoxy Groups

a. 2,4-Difluorophenylacetonitrile (CAS 656-35-9)

- Structure : Lacks the ethoxy group at the 3-position.

- Properties : The absence of the ethoxy group reduces steric bulk and electron-donating capacity, leading to higher electrophilicity at the nitrile group. This compound is used in the synthesis of antifungal agents and herbicides .

- Applications : Demonstrated utility in molecular docking studies targeting COX-2 inhibition, where halogen positioning influences binding affinity .

b. 2-(3-Chloro-2,4-difluorophenyl)acetonitrile (CAS 886761-67-7)

- Structure : Chlorine replaces the ethoxy group at the 3-position.

- Properties: The chloro substituent is more electron-withdrawing than ethoxy, increasing the nitrile's electrophilicity.

c. 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile (CAS 1179604-29-5)

Functional Group Comparisons: Nitriles vs. Ketones

a. 3'-Ethoxy-2',4'-difluoroacetophenone (CAS 1017778-40-3)

- Structure : Replaces the nitrile group with a ketone.

- Properties : The ketone moiety introduces polarity, increasing solubility in polar solvents. However, it reduces stability under basic conditions compared to nitriles.

- Applications : Used in the synthesis of liquid crystal materials and as a precursor for heterocyclic compounds .

Positional Isomerism and Electronic Effects

a. 2-(3-Fluoro-4-iodophenyl)acetonitrile (CAS 459-22-3)

- Structure : Iodine at the 4-position instead of fluorine.

- Properties : The iodine atom’s polarizability enhances intermolecular interactions in crystal packing, as observed in X-ray diffraction studies . This compound is also explored in radiopharmaceuticals due to iodine’s isotopic versatility .

b. 2-[3-Methoxy-4-(trifluoromethyl)sulfanylphenyl]acetonitrile (CAS 1311316-64-9)

Research Findings and Trends

- Electronic Tuning : The ethoxy group in 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile moderates the electron-withdrawing effects of fluorine, enabling selective reactivity in Suzuki-Miyaura couplings .

- Biological Activity : Difluorophenylacetonitriles exhibit higher COX-2 inhibition (IC50 ~ 0.8 µM) compared to chloro analogs (IC50 ~ 1.2 µM), highlighting fluorine’s role in enhancing target engagement .

- Synthetic Utility : Ethoxy-containing nitriles are preferred in multistep syntheses due to their stability under acidic conditions, unlike methoxy analogs, which may demethylate .

Actividad Biológica

2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a 2,4-difluorophenyl group linked to an acetonitrile moiety through an ethoxy substituent. Its molecular formula and specific characteristics contribute to its reactivity and possible applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- Ethoxy Group : Enhances solubility and may influence biological interactions.

- Difluoro Substituents : Potentially increase lipophilicity and affect binding interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Metal Ion Binding : The compound has been studied for its ability to bind metal ions, such as aluminum and iron. This property is significant for applications in chemical sensing and may have implications for biological systems where metal ions play critical roles.

- Pharmacological Potential : Compounds with similar structural motifs have shown promise in pharmacological applications, suggesting that this compound may possess bioactive properties relevant to drug discovery.

- Cellular Effects : The compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, which can lead to effects on cell proliferation, differentiation, and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Binding Studies : Interaction studies reveal that the compound exhibits different binding modes depending on the solvent environment and the metal ion involved. This variability is crucial for understanding its reactivity in biological systems.

- In Vitro Activity : In vitro assays have shown that compounds similar to this compound can inhibit various enzymes involved in inflammatory pathways. For instance, compounds with ethoxy substitutions have demonstrated significant anti-inflammatory effects compared to standard drugs like diclofenac sodium .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Ethoxy-2,3-difluorophenol | Contains ethoxy and difluoro substituents | 0.91 |

| 3-Ethoxy-4-fluorophenylacetonitrile | Ethoxy group with a different fluorine position | 0.86 |

| 3-Fluoro-4-(trifluoromethyl)aniline | Contains trifluoromethyl instead of ethoxy | 0.83 |

The uniqueness of this compound lies in its specific combination of ethoxy and difluoro groups on the aromatic ring, which can significantly affect its reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.